N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)23(21-11)10-16(24)20-12-2-3-13(18)14(19)9-12/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJIDSWZRRZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18F2N4O3, with a molecular weight of 364.353 g/mol. The structure features a difluorophenyl group, a morpholine moiety, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N4O3 |
| Molecular Weight | 364.353 g/mol |
| CAS Number | 1172077-44-9 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the pyrazole structure have been shown to enhance activity against specific targets such as NTRK kinases.
Case Study: Inhibition of NTRK Kinases
A comparative analysis of several pyrazole derivatives revealed that compounds featuring a morpholine carbonyl group demonstrated IC50 values as low as 10 nM against NTRK1, indicating potent inhibitory effects. The introduction of fluorine atoms in the aromatic rings further improved these values by enhancing binding affinity due to increased hydrophobic interactions .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituents on the pyrazole and phenyl rings. For instance:
- Fluorine Substitution : The presence of fluorine at the 3 and 4 positions on the phenyl ring significantly increases biological activity.
- Morpholine Group : The morpholine moiety contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.
- Carboxamide Linkage : The carboxamide group is essential for maintaining the structural integrity necessary for receptor binding.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Fluorinated Aromatic Substituents
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound distinguishes itself through the 3,4-difluorophenyl group, which introduces steric and electronic differences compared to mono-fluorinated analogs (e.g., Compound 1 or N-(4-fluorophenethyl)- derivatives). The dual fluorine atoms may enhance lipophilicity and receptor binding compared to single-halogenated variants .
- The morpholine-4-carbonyl group in the target compound is absent in ’s dihydropyrazoles, which instead feature simpler substituents like aldehydes or ketones. Morpholine derivatives are known to improve pharmacokinetic profiles by modulating solubility and reducing metabolic degradation .
Pyrazolo-Pyrimidine and Fused Heterocyclic Analogs
Table 2: Complex Heterocyclic Derivatives
Key Observations :
- However, increased molecular complexity may reduce synthetic accessibility .
- The bis-difluoromethyl pyrazole in highlights the role of multiple fluorinated groups in enhancing metabolic stability and potency. The target compound’s single difluorophenyl group may offer a balance between lipophilicity and synthetic feasibility .
Substituent Effects on Physicochemical Properties
- Fluorination Patterns : Compounds with 4-fluorophenyl groups (e.g., ’s derivatives) exhibit lower steric hindrance than the target’s 3,4-difluorophenyl group, which may influence binding pocket interactions .
- Morpholine vs. Sulfonyl Groups: The morpholine-4-carbonyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., ).
- Molecular Weight and Solubility : The target compound (~MW 375 g/mol) is smaller than fused heterocycles like ’s derivative (MW >500 g/mol), suggesting better bioavailability and oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
